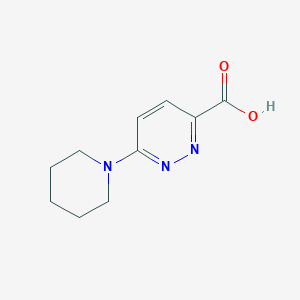

6-(Piperidin-1-yl)pyridazine-3-carboxylic acid

Description

Chemical Identity and Classification

6-(Piperidin-1-yl)pyridazine-3-carboxylic acid belongs to the Chemical Abstracts Service registry number 914637-38-0 and maintains the molecular descriptor file number MFCD08235212. The compound classifies as a heterocyclic carboxylic acid containing both pyridazine and piperidine structural elements, positioning it within the broader category of nitrogen-containing heterocycles. Its systematic nomenclature reflects the specific substitution pattern, where the piperidine ring attaches to the sixth position of the pyridazine core, while the carboxylic acid functionality occupies the third position.

The compound exhibits characteristic properties of both carboxylic acids and nitrogen-containing heterocycles, with its unique structure enabling interaction with biological systems through multiple mechanisms. The molecular structure features a six-membered pyridazine ring containing two adjacent nitrogen atoms, consistent with the 1,2-diazine classification system. This structural arrangement distinguishes it from other diazine compounds such as pyrimidine, which contains nitrogen atoms at positions 1 and 3, and pyrazine, which positions nitrogen atoms at positions 1 and 4.

The compound's classification as a heterocyclic compound derives from its pyridazine ring structure, which contains two nitrogen atoms within a six-membered ring framework. This heterocyclic nature contributes to its potential applications in medicinal chemistry and biochemistry, where such structures frequently serve as pharmacophoric elements in drug design. The piperidine substitution at position 6 adds an additional nitrogen-containing saturated ring system, further enhancing the compound's potential for biological interaction through hydrogen bonding and other molecular recognition mechanisms.

Historical Context of Pyridazine Derivative Research

The development of pyridazine chemistry traces back to the foundational work of Emil Fischer, who prepared the first pyridazine during his classic investigation of the Fischer indole synthesis through condensation of phenylhydrazine and levulinic acid. The parent pyridazine heterocycle was subsequently prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, establishing the synthetic pathways that would later enable the development of more complex derivatives.

The systematic study of pyridazine derivatives gained momentum as researchers recognized the unique physicochemical properties inherent to this heterocyclic system. Unlike pyrimidine derivatives, which have extensive natural occurrence in nucleic acids, pyridazines remain relatively rare in nature, possibly reflecting the scarcity of naturally occurring hydrazines that serve as common building blocks for heterocycle synthesis. This rarity in natural systems paradoxically contributed to increased research interest in synthetic pyridazine derivatives for pharmaceutical applications.

The recognition of pyridazine as a popular pharmacophore occurred gradually as researchers identified its presence within various herbicides such as credazine, pyridafol, and pyridate, as well as in pharmaceutical compounds including cefozopran, cadralazine, minaprine, pipofezine, and hydralazine. These discoveries established pyridazine derivatives as valuable structural elements in medicinal chemistry, leading to intensified research efforts focused on understanding their structure-activity relationships and biological mechanisms.

Recent advances in pyridazine derivative research have culminated in the approval of the first Food and Drug Administration-approved drugs incorporating pyridazine rings, including the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib. These milestones represent significant validation of the therapeutic potential that researchers have long recognized in pyridazine-containing compounds, encouraging continued investigation into novel derivatives such as this compound.

Significance in Heterocyclic Chemistry

The pyridazine heterocycle occupies a unique position within heterocyclic chemistry due to its distinctive physicochemical properties that differentiate it from other azine compounds. The pyridazine ring exhibits the largest dipole moment among the three diazine heterocycles, a property that significantly influences its molecular recognition capabilities and biological activity. This enhanced dipole moment facilitates π-π stacking interactions with aromatic rings, 9-methyladenine, and amide bonds, representing important aspects of biological recognition processes.

The significance of pyridazine derivatives in heterocyclic chemistry extends beyond simple dipole effects to encompass their unique hydrogen-bonding capacity. The dual nitrogen atoms in adjacent positions provide robust hydrogen-bonding potential that can be of critical importance in drug-target interactions, enabling the formation of stable complexes with biological macromolecules. This hydrogen-bonding capability, combined with the inherent polarity of the pyridazine system, creates opportunities for selective molecular recognition that distinguish pyridazine derivatives from other heterocyclic compounds.

Research has demonstrated that pyridazine-containing compounds exhibit reduced cytochrome P450 inhibitory effects compared to other heterocyclic systems, a property that enhances their potential as pharmaceutical candidates. Additionally, pyridazine derivatives show potential to reduce interaction with the cardiac human ether-a-go-go-related gene potassium channel, addressing a common liability in drug development. These properties collectively position pyridazine derivatives as attractive alternatives to more commonly utilized heterocyclic systems in medicinal chemistry applications.

The synthetic accessibility of pyridazine derivatives through established cyclization and substitution reactions further enhances their significance in heterocyclic chemistry. Industrial-scale synthesis can utilize automated reactors under optimized conditions to maximize yield and purity, making these compounds practically viable for pharmaceutical development. The ability to introduce diverse substituents at various positions of the pyridazine ring enables systematic structure-activity relationship studies that advance understanding of their biological mechanisms.

Structural Relationship to Other Diazine Compounds

The diazine family encompasses three isomeric six-membered heterocycles containing two nitrogen atoms: pyridazine with nitrogen atoms at positions 1 and 2, pyrimidine with nitrogen atoms at positions 1 and 3, and pyrazine with nitrogen atoms at positions 1 and 4. These positional differences create distinct physicochemical profiles that significantly influence their biological activities and synthetic applications. Pyridazine's adjacent nitrogen atoms create the strongest dipole moment among the diazines, distinguishing it from the more symmetrical pyrazine and the 1,3-substituted pyrimidine.

| Diazine Compound | Nitrogen Positions | Dipole Moment Character | Natural Occurrence | Pharmaceutical Applications |

|---|---|---|---|---|

| Pyridazine | 1,2 | Highest among diazines | Rare | Emerging drug targets |

| Pyrimidine | 1,3 | Moderate | Abundant in nucleic acids | Established drug class |

| Pyrazine | 1,4 | Symmetrical, reduced | Limited natural sources | Flavor compounds, limited drugs |

The structural relationship between this compound and other diazine derivatives reveals important insights into structure-function relationships. While pyrimidine derivatives dominate nucleic acid chemistry through their presence in cytosine, thymine, and uracil, pyridazine derivatives like the target compound offer alternative recognition patterns that may complement or enhance biological activities. The positioning of nitrogen atoms in pyridazine creates opportunities for dual hydrogen bonding that differs qualitatively from the hydrogen bonding patterns available to pyrimidine or pyrazine derivatives.

Comparative studies of diazine heterocycles in molecular recognition have revealed that pyridazine derivatives demonstrate particularly strong calculated interaction energies in stacking interactions with various biological targets. These interactions exceed those observed with pyrimidine and pyrazine derivatives in many contexts, suggesting that the specific nitrogen positioning in pyridazine contributes to enhanced binding affinity. The adjacent nitrogen atoms in pyridazine can participate in cooperative hydrogen bonding that is geometrically distinct from the separated nitrogen atoms in pyrimidine or the symmetrical arrangement in pyrazine.

The synthetic chemistry of diazine derivatives also reflects their structural differences, with pyridazine compounds requiring different synthetic approaches compared to their pyrimidine and pyrazine analogs. While pyrimidine synthesis often utilizes β-dicarbonyl compounds with nitrogen-carbon-nitrogen compounds, pyridazine synthesis typically employs hydrazine derivatives as key building blocks. This synthetic distinction influences the types of substitution patterns readily accessible in each diazine family, contributing to the unique structural diversity available within pyridazine derivatives such as this compound.

Properties

IUPAC Name |

6-piperidin-1-ylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUNLKPJZNOYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610157 | |

| Record name | 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-38-0 | |

| Record name | 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyridazine Core

- Reagents : Hydrazine hydrate and a suitable dicarbonyl compound (e.g., diethyl oxalate or diketones).

- Reaction Conditions : Reflux in ethanol or another polar solvent.

- Mechanism : Cyclization occurs as hydrazine reacts with the dicarbonyl compound to form the pyridazine ring.

Functionalization at Position 6

- Reagents : A halogenated pyridazine derivative (e.g., 6-chloropyridazine) is commonly used as a precursor.

- Reaction Conditions : Substitution reactions are carried out in polar aprotic solvents like DMF or DMSO, often with a base such as potassium carbonate (K₂CO₃).

- Mechanism : Nucleophilic substitution replaces the halogen with the piperidine group.

Introduction of the Carboxylic Acid Group

- Reagents : A carboxylation reaction using carbon dioxide (CO₂) under high pressure or via hydrolysis of an ester precursor.

- Reaction Conditions : Hydrolysis is typically performed under acidic or basic conditions at elevated temperatures.

- Mechanism : Hydrolysis of an ester group yields the carboxylic acid functionality.

Example Synthetic Route

| Step | Reagents & Conditions | Expected Outcome |

|---|---|---|

| 1. Cyclization | Hydrazine hydrate + diethyl oxalate, reflux in ethanol | Formation of pyridazine ring |

| 2. Substitution | 6-Chloropyridazine + piperidine, K₂CO₃ in DMF, 80–100°C | Substitution of chlorine with piperidine |

| 3. Carboxylation | CO₂ under pressure or ester hydrolysis (e.g., NaOH in water/ethanol) | Introduction of carboxylic acid group |

Analytical Techniques for Characterization

To confirm the structure and purity of This compound , the following methods are recommended:

- NMR Spectroscopy (¹H and ¹³C) : To verify chemical shifts corresponding to the piperidine and pyridazine moieties.

- Mass Spectrometry (MS) : For molecular weight confirmation.

- IR Spectroscopy : To identify functional groups such as carboxylic acid (-COOH).

- HPLC or GC-MS : For purity analysis.

Notes on Optimization

- Reaction conditions such as temperature, solvent choice, and reagent ratios significantly affect yield and purity.

- Use of automated reactors can improve reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-yl)pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups on the pyridazine ring.

Substitution: The compound can undergo substitution reactions where functional groups on the pyridazine ring are replaced with other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.

Scientific Research Applications

6-(Piperidin-1-yl)pyridazine-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

Biology: Employed in the study of biological processes and interactions at the molecular level.

Medicine: Investigated for potential therapeutic applications, including drug discovery and development.

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-[4-(2-Methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic Acid (2-Hydroxy-2-pyridin-3-ylethyl)amide

- Structural Differences : The piperidine ring is substituted with a 4-(2-methylbenzoyl) group, and the carboxylic acid is conjugated to a (2-hydroxy-2-pyridin-3-ylethyl)amide moiety.

- Biological Activity : This derivative is a potent SCD1 inhibitor, demonstrating significant plasma triglyceride-lowering effects in Zucker fatty rats (ED₅₀ = 2.5 mg/kg) .

- Therapeutic Potential: Targeted for metabolic disorders like non-alcoholic steatohepatitis (NASH) due to its anti-lipogenic and anti-inflammatory properties.

6-(4-(Hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylic Acid

- Structural Differences : A hydroxymethyl group is introduced at the 4-position of the piperidine ring.

6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic Acid

- Structural Differences : A benzyl group is appended to the piperidine’s 4-position.

- Functional Impact : The benzyl group increases lipophilicity, which may enhance membrane permeability but raise concerns about metabolic stability .

- Commercial Availability : Available as a specialty chemical for exploratory studies.

6-(Piperidin-1-yl)pyrimidine-4-carboxylic Acid

- Core Heterocycle Modification : Pyridazine is replaced with pyrimidine, altering electronic properties.

- Biological Implications : The pyrimidine ring’s nitrogen arrangement may influence binding affinity to targets like kinases or receptors, though specific activity data are lacking .

Comparative Analysis Table

Research Findings and Trends

- SCD1 Inhibition : Derivatives with bulky aromatic substituents (e.g., 2-methylbenzoyl) show enhanced potency, likely due to improved hydrophobic interactions with the enzyme’s active site .

- Solubility vs. Permeability : Hydroxymethyl derivatives balance solubility and permeability, whereas benzyl-substituted analogs prioritize lipophilicity, impacting their pharmacokinetic profiles .

- Synthetic Accessibility : The parent compound’s synthesis is more straightforward compared to derivatives requiring multi-step functionalization (e.g., amide conjugation or benzoylation) .

Biological Activity

6-(Piperidin-1-yl)pyridazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 234.26 g/mol

- CAS Number : 914637-38-0

Biological Activities

This compound has been studied for various biological activities, primarily focusing on its role as an antimicrobial agent and its potential in treating inflammatory diseases.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, a study showed that derivatives of pyridazine, including this compound, exhibited significant inhibition against Pseudomonas aeruginosa, a common pathogen associated with biofilm formation and antibiotic resistance .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

Phosphodiesterase Inhibition

Another significant aspect of the biological activity of this compound is its role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4. PDE4 inhibitors are known for their anti-inflammatory effects and potential therapeutic applications in diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. The inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which can modulate inflammatory responses .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Modulation : The compound binds to PDE4, inhibiting its activity and thereby increasing cAMP levels.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis or biofilm formation, leading to enhanced susceptibility to other antibiotics .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers in conditions mimicking asthma and COPD.

- Combination Therapy : Research demonstrated that when used in combination with other antibiotics, this compound enhanced the efficacy against resistant bacterial strains, suggesting a synergistic effect .

Q & A

Basic Research Questions

Q. How can synthetic routes for 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid be optimized for improved yield and purity?

- Methodological Approach : Multi-step synthesis involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and subsequent hydrolysis steps can be optimized. For example, using tert-butyl alcohol as a solvent with Pd(OAc)₂ and XPhos ligands at 40–100°C under inert atmospheres enhances reaction efficiency . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) and characterization via melting point analysis (e.g., mp 185–186.5°C for analogous compounds) ensures purity .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Approach : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify piperidine and pyridazine ring substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₀H₁₄N₄O₂). High-performance liquid chromatography (HPLC) with UV detection (e.g., 220 nm) assesses purity (>95%), referencing pharmacopeial standards for carboxylic acid derivatives .

Q. How should researchers address stability concerns during storage?

- Methodological Approach : Store the compound in sealed, desiccated containers at –20°C to prevent hydrolysis of the carboxylic acid group. Monitor stability via periodic HPLC analysis. Avoid exposure to light and humidity, as these factors degrade structurally related piperidine-carboxylic acids .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges in introducing substituents to the pyridazine ring?

- Methodological Approach : Computational modeling (e.g., density functional theory (DFT)) predicts electron density distribution on the pyridazine ring, guiding regioselective functionalization. Experimental validation via directed ortho-metalation or halogen-directed cross-coupling (e.g., using 3-bromo-pyridazine intermediates) ensures precise substitution .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Methodological Approach : Synthesize analogs with variations in the piperidine moiety (e.g., methyl or fluoro substituents) and assess biological activity in vitro. For example, test antimicrobial potency using broth microdilution assays (MIC values) or evaluate anticancer activity via MTT assays on cancer cell lines, referencing protocols for similar pyridazine derivatives .

Q. What methodologies identify and quantify degradation products under accelerated stability conditions?

- Methodological Approach : Subject the compound to stress testing (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS/MS. Compare fragmentation patterns to known impurities (e.g., decarboxylated derivatives or N-oxide byproducts) documented in pharmacopeial monographs .

Q. How can computational tools predict binding affinities to biological targets?

- Methodological Approach : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

Q. What experimental designs address contradictory data in biological assays?

- Methodological Approach : Replicate assays across independent labs using standardized protocols (e.g., CLIA-certified facilities). Control for variables like cell passage number, serum batch, and solvent (DMSO) concentration. Statistical analysis (e.g., two-way ANOVA) identifies outliers and confirms reproducibility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.